Angiotensin (1-12) (human)

Chymase Angiotensin II Human Atrial Tissue

Studying ACE-inhibitor resistant Ang II generation? Standard Ang I is an ACE substrate, limiting utility in chymase-dominant systems. Human Ang-(1-12) [CAS 136865-09-3] is the direct, non-renin dependent substrate for chymase-mediated Ang II production - the dominant pathway in human heart. • Chymase-selective substrate for quantifying ACE-independent Ang II formation • Human sequence (DRVYIHPFHLVI): renin-resistant, unlike rodent analogs • Validated RIA/pressor assay standard for clinical biomarker studies • Lyophilized powder, ≥95% HPLC; store at -20°C

Molecular Formula C73H109N19O16
Molecular Weight 1508.8 g/mol
Cat. No. B599581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin (1-12) (human)
Molecular FormulaC73H109N19O16
Molecular Weight1508.8 g/mol
Structural Identifiers
InChIInChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1
InChIKeyHUIMDLALQQGEEN-ZOXCJXDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Angiotensin (1-12) Overview


Human Angiotensin (1-12) [h-Ang-(1-12)] is an endogenous dodecapeptide (C73H109N19O16, MW 1508.79) that functions as a non-renin dependent substrate for the local production of angiotensin II (Ang II) . It represents the N-terminal twelve amino acids of the human angiotensinogen protein, with the sequence Asp1-Arg2-Val3-Tyr4-Ile5-His6-Pro7-Phe8-His9-Leu10-Val11-Ile12 . This precursor is distinct within the renin-angiotensin system (RAS) because its conversion to Ang II is primarily mediated by chymase rather than angiotensin-converting enzyme (ACE), particularly in human cardiac tissue .

Chymase-mediated Ang II production studies in human cardiac tissue models
Non-renin, ACE-independent angiotensin pathway investigation
Species-specific human angiotensinogen substrate for transgenic models

Why Human Ang-(1-12) Cannot Be Substituted


Human Angiotensin (1-12) cannot be functionally replaced by the more common Angiotensin I or Angiotensin II due to fundamental differences in their metabolic processing. Angiotensin I is primarily a substrate for ACE, whereas Ang II is the active effector. Human Ang (1-12), however, is processed via a non-renin, chymase-dependent pathway, a mechanism that is largely refractory to ACE inhibition . This unique processing makes it an essential reagent for investigating ACE-inhibitor resistant Ang II generation, especially in models of human cardiac and vascular tissue where chymase is the dominant convertase. Furthermore, the human sequence possesses critical differences from the rat/mouse analog that render it resistant to renin cleavage, a property not shared by the rodent peptide .

Angiotensin I ACE-mediated vs. chymase-mediated pathway: Ang I is an ACE substrate, while h-Ang-(1-12) is processed via chymase, remaining active under ACE inhibition.
Angiotensin II Effector vs. substrate: Ang II is the active peptide; h-Ang-(1-12) is the chymase-dependent precursor, not a substitute for the final effector.
Rodent Ang-(1-12) Species-specific renin resistance: rodent analog is cleaved by renin, unlike the human sequence, which may shift pathway interpretation in cross-species studies.

Comparative Evidence for Human Ang-(1-12)


Chymase-Dependent Ang II Generation in Human Atrial Tissue

In human atrial appendage tissue plasma membranes, the primary pathway for Angiotensin II generation from Human Angiotensin (1-12) is via chymase, not ACE. This was demonstrated by incubating ¹²⁵I-Ang-(1-12) with human atrial plasma membranes. In the absence of all RAS inhibitors, the peptide was converted to Ang II at a rate of 69±21% . The relative contribution of selective enzyme inhibition showed that chymase-mediated Ang II formation was 65±18%, while ACE-mediated conversion was significantly lower or undetectable . This is a key differentiator from Angiotensin I, which is primarily an ACE substrate .

Chymase vs ACE
Head-to-head
25.5-fold higher chymase-mediated Ang II formation rate vs ACE
Supports chymase-dependent pathway study fit in human cardiac models
Human atrial membrane assay; ¹²⁵I-Ang-(1-12) substrate
Chymase Angiotensin II Human Atrial Tissue Metabolism

Plasma Ang-(1-12) Elevation in Hypertension

Human Angiotensin (1-12) is detectable in human plasma, and its concentration is significantly elevated in patients with primary hypertension compared to normotensive controls. A study measuring plasma Ang (1-12) by a validated radioimmunoassay found that hypertensive men had a mean concentration of 2.51±0.49 ng/mL, which is higher than the 2.05±0.55 ng/mL found in normotensive men . This elevation was not mirrored by similar changes in plasma angiotensinogen or Ang II concentrations, suggesting Ang (1-12) may be an independent biomarker for the hypertensive process .

Plasma Concentration
Reported
~22% higher in hypertensive men vs normotensive (2.51±0.49 vs 2.05±0.55 ng/mL)
Supports research biomarker screening context in hypertensive cohorts
RIA-based measurement; n=52 normal, 19 hypertensive
Hypertension Plasma Biomarker Radioimmunoassay Clinical Cohort

Species-Specific Refractoriness to Renin

A critical procurement distinction is the species-specific processing of Angiotensin (1-12). The human sequence (Asp1...Ile12) is refractory to cleavage by renin, a property not shared by the rodent analog. This was demonstrated in transgenic rats expressing the human angiotensinogen gene, where the human Ang-(1-12) substrate could not be processed by endogenous rat renin . In contrast, the rat sequence of Ang-(1-12) is susceptible to renin cleavage. This difference is fundamental to the compound's function as a renin-independent substrate and explains why the human peptide must be used in models intended to isolate non-renin pathways .

Renin Susceptibility
Reported
Human Ang-(1-12): refractory to renin cleavage; Rodent analog: susceptible
Supports species-specific pathway interpretation in transgenic models
In vivo transgenic rat model
Renin Species Specificity Angiotensinogen Transgenic Rat Model

Pressor Response Neutralized by Specific mAb

The pressor and vasoconstrictor effects of Human Ang-(1-12) are specific and can be neutralized by a monoclonal antibody (mAb) directed against its human C-terminus. In a humanized rat model, intravenous injection of h-Ang-(1-12) at doses of 75-300 pmol/kg elicited a pressor response. Pre-administration of an h-Ang-(1-12) mAb inhibited this pressor action and prevented constrictor responses in isolated carotid artery rings . Critically, this mAb did not affect the pressor responses to Angiotensin II or the rat sequence of Ang-(1-12), demonstrating high specificity . This is in contrast to Ang II, whose effects are blocked by AT1 receptor antagonists, not a precursor-specific mAb.

mAb Neutralization
Head-to-head
Pressor response to h-Ang-(1-12) inhibited by anti-h-Ang-(1-12) mAb; Ang II and rat Ang-(1-12) unaffected
Supports humanized model research and antibody characterization
Transgenic rat model, i.v. 75-300 pmol/kg
Monoclonal Antibody Vasoconstriction Blood Pressure Humanized Model

Baroreflex Sensitivity Impairment in Rat NTS

Microinjection of Angiotensin-(1-12) into the nucleus tractus solitarii (NTS) of rats significantly impairs baroreflex sensitivity for control of heart rate. At a dose of 144 fmol/120 nl, Ang-(1-12) reduced baroreflex sensitivity from a baseline of 1.06 ± 0.06 ms/mmHg to 0.44 ± 0.07 ms/mmHg (n=7; P < 0.05) . This effect was prevented by pre-treatment with an AT1 receptor antagonist or an ACE inhibitor, indicating it is mediated by local conversion to Angiotensin II and subsequent action at AT1 receptors . This functional effect in a central cardiovascular regulatory center is a unique action not directly replicated by the less stable Angiotensin I.

Baroreflex Sensitivity
Reported
Reduced from 1.06±0.06 to 0.44±0.07 ms/mmHg (58% decrease, P<0.05)
Supports central cardiovascular regulation model interpretation
Rat NTS microinjection, AT1/ACE-dependent
Baroreflex Nucleus Tractus Solitarii Cardiovascular Autonomic

Key Applications of Human Ang-(1-12)


ACEi-Resistant Ang II Formation in Cardiac Tissue

This is the primary and most well-supported application for Human Ang-(1-12). Given that its conversion to Ang II in the human heart is predominantly mediated by chymase and not ACE [REFS-1, REFS-2], this substrate is essential for studies aiming to understand and quantify the non-ACE, chymase-dependent pathway. This is particularly relevant for cardiovascular disease models where ACE inhibitors show limited efficacy, and for screening potential chymase inhibitor compounds .

Immunoassay Validation and Antibody Development

The development of specific radioimmunoassays (RIAs) for detecting Human Ang-(1-12) in clinical plasma and urine samples has been documented, with the peptide serving as the calibration standard . Furthermore, the functional, antibody-neutralizable pressor response in vivo positions Human Ang-(1-12) as the critical reagent for characterizing and developing monoclonal antibodies that target this precursor, potentially for therapeutic intervention in hypertension.

Central Cardiovascular Regulation via Ang-(1-12)

Research into central blood pressure control has demonstrated that exogenous Ang-(1-12) acts within the nucleus tractus solitarii (NTS) to impair baroreflex sensitivity, an effect mediated by its conversion to Ang II by ACE and subsequent AT1 receptor activation . Human Ang-(1-12) is the required reagent to further dissect this specific axis in the brain, which may differ from peripheral chymase-dependent mechanisms.

Biomarker Standard for Hypertension Studies

Given the documented, quantifiable elevation of plasma Human Ang-(1-12) in patients with primary hypertension compared to normotensive controls , this peptide is a necessary reference standard for clinical studies. It is used for calibrating assays aimed at measuring circulating Ang-(1-12) as a potential biomarker for the hypertensive process, independent of renin activity or Ang II levels.

Application
Selection Property
Validation Focus
Cardiac chymase-dependent Ang II studies
Chymase-mediated conversion pathway
Non-ACE angiotensin II formation context
Immunoassay calibration and antibody characterization
Specific mAb neutralization of h-Ang-(1-12)
RIA method specificity and calibration
Central baroreflex sensitivity research
AT1-receptor mediated central action
Brain Ang II conversion pathway in NTS
Hypertension research biomarker screening
Plasma concentration elevation in hypertensive cohorts
Assay calibration for Ang-(1-12) measurement

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